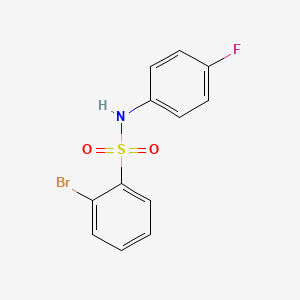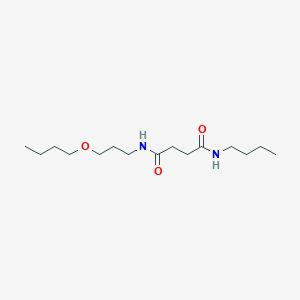
N-(3-butoxypropyl)-N'-butylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxypropyl)-N’-butylbutanediamide is an organic compound with a complex structure, characterized by the presence of butoxypropyl and butyl groups attached to a butanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-N’-butylbutanediamide typically involves the reaction of butanediamide with butyl and butoxypropyl groups under controlled conditions. One common method involves the use of butylamine and 3-butoxypropylamine as starting materials, which are reacted with butanediamide in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(3-butoxypropyl)-N’-butylbutanediamide may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors in industrial production include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-butoxypropyl)-N’-butylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(3-butoxypropyl)-N’-butylbutanediamide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of N-(3-butoxypropyl)-N’-butylbutanediamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-(3-butoxypropyl)-N’-butylbutanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity and interactions with biomolecules, which may have implications for drug development and other biomedical applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals, materials, and other industrial products
Mecanismo De Acción
The mechanism of action of N-(3-butoxypropyl)-N’-butylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-butoxypropyl)-N’-butylbutanediamide include other butanediamide derivatives with different substituents, such as N-(3-butoxypropyl)-N’-heptylbutanediamide and N-(3-butoxypropyl)-3-chlorobenzamide .
Uniqueness
N-(3-butoxypropyl)-N’-butylbutanediamide is unique due to its specific combination of butoxypropyl and butyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C15H30N2O3 |
|---|---|
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
N'-(3-butoxypropyl)-N-butylbutanediamide |
InChI |
InChI=1S/C15H30N2O3/c1-3-5-10-16-14(18)8-9-15(19)17-11-7-13-20-12-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |
Clave InChI |
WMJPSOPGIKLCRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CCC(=O)NCCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


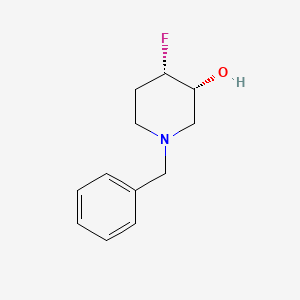
![N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B12450956.png)
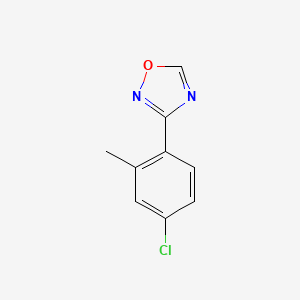
![7-Chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]quinolin-2-ol](/img/structure/B12450968.png)

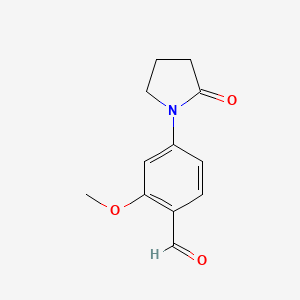
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)
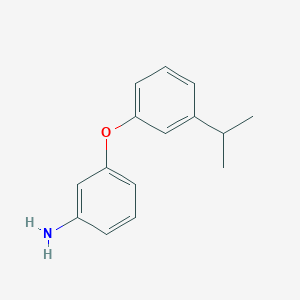
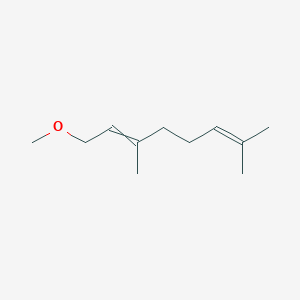
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
